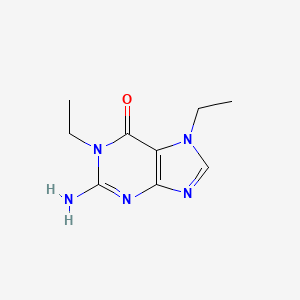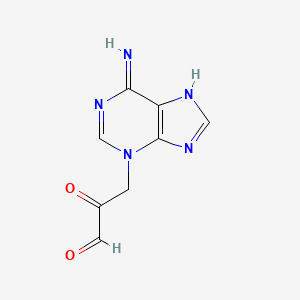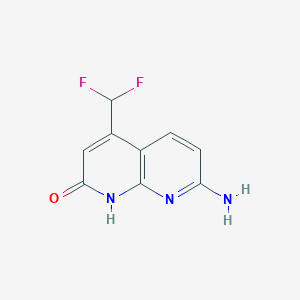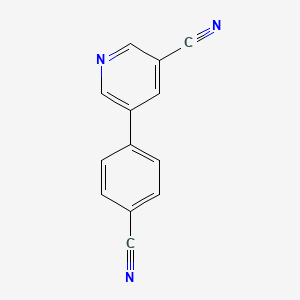
2-amino-1,7-diethyl-1H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1,7-diethyl-1H-purin-6(7H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids like DNA and RNA. Purine derivatives are also known for their pharmacological properties and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of purine derivatives typically involves multi-step organic reactions One common method is the condensation of appropriate amines with formylated compounds, followed by cyclization and further functional group modifications
Industrial Production Methods
Industrial production of purine derivatives often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Purine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-purines, while alkylation could introduce various alkyl groups at different positions on the purine ring.
Applications De Recherche Scientifique
Chemistry
Purine derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
In biology, purine derivatives are essential components of nucleotides, which are the building blocks of DNA and RNA. They play crucial roles in cellular metabolism and signaling.
Medicine
Many purine derivatives have pharmacological properties and are used in the treatment of diseases such as cancer, viral infections, and gout. They act as enzyme inhibitors, antiviral agents, and anticancer drugs.
Industry
In the industrial sector, purine derivatives are used in the synthesis of various chemicals and pharmaceuticals. They are also employed in biochemical research and diagnostic applications.
Mécanisme D'action
The mechanism of action of purine derivatives often involves interaction with specific enzymes or receptors in the body. For example, some purine derivatives inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Others may act as agonists or antagonists at purinergic receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A well-known stimulant that is a methylated purine derivative.
Theobromine: A compound similar to caffeine, found in chocolate.
Uniqueness
2-amino-1,7-diethyl-1H-purin-6(7H)-one may have unique properties due to its specific substitution pattern, which could influence its chemical reactivity, biological activity, and potential therapeutic applications.
Propriétés
Numéro CAS |
105612-74-6 |
|---|---|
Formule moléculaire |
C9H13N5O |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-amino-1,7-diethylpurin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-3-13-5-11-7-6(13)8(15)14(4-2)9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,12) |
Clé InChI |
DGEDNVAXXNIQEI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C(=O)N(C(=N2)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)









![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)


![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
